molecular formula C20H24N2O3 B5719262 [4-(2,4-DIMETHOXYBENZYL)PIPERAZINO](PHENYL)METHANONE

[4-(2,4-DIMETHOXYBENZYL)PIPERAZINO](PHENYL)METHANONE

Cat. No.: B5719262
M. Wt: 340.4 g/mol
InChI Key: VGRRWOBQJBOGGO-UHFFFAOYSA-N
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Description

4-(2,4-Dimethoxybenzyl)piperazinomethanone is a complex organic compound with the molecular formula C22H28N2O5 It is characterized by the presence of a piperazine ring substituted with a 2,4-dimethoxybenzyl group and a phenylmethanone moiety

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

4-(2,4-Dimethoxybenzyl)piperazinomethanone undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., halogens). The reaction conditions vary depending on the desired transformation, but they generally involve controlled temperatures and specific solvents to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield ketones or aldehydes, while reduction reactions may produce alcohols or amines .

Scientific Research Applications

Biological Activities

Piperazine derivatives are known for their wide range of biological activities. The specific compound under discussion has been studied for various pharmacological effects:

  • Antimicrobial Activity : Piperazine derivatives have shown significant antimicrobial properties. Research indicates that modifications in the piperazine ring can enhance antibacterial and antifungal activities, making them valuable in treating infections .
  • Antineoplastic Properties : Some studies suggest that piperazine derivatives can act as antineoplastic agents. They may inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest .
  • CNS Activity : Compounds containing piperazine moieties have been explored for their potential in treating central nervous system disorders, including anxiety and depression. The structural modifications can influence their affinity for neurotransmitter receptors .

Case Studies

StudyObjectiveFindings
Savaliya et al., 2010Investigate antimicrobial activityIdentified enhanced antibacterial effects in modified piperazine derivatives .
Kharb et al., 2012Evaluate antifungal propertiesDemonstrated significant antifungal activity against various strains .
Xu et al., 2012Assess antimalarial effectsFound promising results indicating potential for malaria treatment .

Mechanism of Action

The mechanism of action of 4-(2,4-Dimethoxybenzyl)piperazinomethanone involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. For example, it may interact with alpha1-adrenergic receptors, affecting the contraction of smooth muscles in blood vessels and other tissues .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(2,4-Dimethoxybenzyl)piperazinomethanone is unique due to its specific substitution pattern and the presence of both a piperazine ring and a phenylmethanone moiety. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and development .

Biological Activity

The compound 4-(2,4-Dimethoxybenzyl)piperazinomethanone, also known as (R)-4-(2,4-dimethoxybenzyl)-3-methylpiperazin-2-one, is a piperazine derivative that has garnered attention for its potential biological activities. This article delves into the compound's pharmacological properties, mechanisms of action, and therapeutic applications based on diverse research findings.

  • Molecular Formula : C14H20N2O3
  • Molecular Weight : 264.32 g/mol
  • CAS Number : 1383146-20-0

Antimicrobial Activity

Research indicates that piperazine derivatives exhibit significant antimicrobial properties. A study evaluated various piperazine compounds and found that those similar in structure to 4-(2,4-Dimethoxybenzyl)piperazinomethanone demonstrated inhibition against a range of bacterial strains, including Gram-positive and Gram-negative bacteria. The compound's mechanism involves disrupting bacterial cell wall synthesis and inhibiting enzymatic activity essential for bacterial growth .

Antitumor Activity

The compound has shown promising results in inhibiting tumor cell proliferation. In vitro studies have demonstrated that it can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and A375 (melanoma). The mechanism appears to involve the modulation of apoptotic pathways, including the upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic factors .

Neuroprotective Effects

Piperazine derivatives are also being investigated for their neuroprotective effects. Studies suggest that 4-(2,4-Dimethoxybenzyl)piperazinomethanone may protect neuronal cells from oxidative stress-induced apoptosis. This effect is likely mediated through the activation of antioxidant pathways and inhibition of inflammatory responses .

Data Tables

Activity Effect Mechanism Reference
AntimicrobialInhibition of bacterial growthDisruption of cell wall synthesis
AntitumorInduction of apoptosisModulation of apoptotic pathways
NeuroprotectiveProtection against oxidative stressActivation of antioxidant pathways

Case Studies

  • Antimicrobial Efficacy Study :
    A comprehensive study evaluated the antimicrobial efficacy of various piperazine derivatives, including 4-(2,4-Dimethoxybenzyl)piperazinomethanone). The results indicated a significant reduction in bacterial colony counts when exposed to the compound, showcasing its potential as a therapeutic agent against bacterial infections.
  • Antitumor Mechanism Investigation :
    In a laboratory setting, the compound was tested on multiple cancer cell lines. Results showed that treatment with 4-(2,4-Dimethoxybenzyl)piperazinomethanone led to a marked decrease in cell viability and an increase in apoptotic markers, confirming its role as an antitumor agent.
  • Neuroprotection in Animal Models :
    Animal studies have demonstrated that administration of the compound can mitigate neurodegeneration induced by toxins. Behavioral assessments alongside biochemical analyses indicated improved cognitive functions and reduced markers of oxidative stress in treated subjects compared to controls.

Properties

IUPAC Name

[4-[(2,4-dimethoxyphenyl)methyl]piperazin-1-yl]-phenylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O3/c1-24-18-9-8-17(19(14-18)25-2)15-21-10-12-22(13-11-21)20(23)16-6-4-3-5-7-16/h3-9,14H,10-13,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGRRWOBQJBOGGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)CN2CCN(CC2)C(=O)C3=CC=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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